N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine
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Overview
Description
Preparation Methods
The synthesis of OSM-S-618 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.
Formation of Thienopyrimidine Scaffold: The thiophene derivatives are then converted into the thienopyrimidine scaffold through a series of reactions, including halogenation and amination.
Completion of the Scaffold: The final step involves the completion of the halogenated aminothienopyrimidine scaffold, which may include additional functional group modifications.
Chemical Reactions Analysis
OSM-S-618 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Scientific Research Applications
OSM-S-618 has several scientific research applications, including:
Medicinal Chemistry: The compound is being explored for its potential as an antimalarial agent.
Biological Research: OSM-S-618 is used in studies to understand the biological pathways and molecular targets involved in malaria infection.
Drug Discovery: The compound serves as a lead compound in drug discovery efforts aimed at developing new treatments for malaria and other diseases.
Mechanism of Action
The mechanism of action of OSM-S-618 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-618 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
OSM-S-618 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-618 has unique structural features that contribute to its distinct biological activity. For example, OSM-S-618 has a halogenated aminothienopyrimidine scaffold, which enhances its potency and selectivity against Plasmodium falciparum .
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with activity against malaria.
TCMDC-135294: A structurally related compound identified in a screen of compounds from a GSK library.
OSM-S-618 stands out due to its unique mechanism of action and its potential as a lead compound in the development of new antimalarial therapies.
Properties
Molecular Formula |
C13H13N5 |
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Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine |
InChI |
InChI=1S/C13H13N5/c1-2-4-11(5-3-1)6-7-15-12-8-14-9-13-17-16-10-18(12)13/h1-5,8-10,15H,6-7H2 |
InChI Key |
LVXBGAOEWBPTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CN=CC3=NN=CN23 |
Origin of Product |
United States |
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